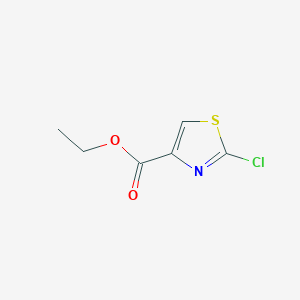

Ethyl 2-chlorothiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILVNZWYCBUGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518291 | |

| Record name | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-52-6 | |

| Record name | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chlorothiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl 2-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ethyl 2-chlorothiazole-4-carboxylate in Synthesis

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its thiazole core, functionalized with a reactive chlorine atom and an ethyl ester group, provides a scaffold for the construction of more complex molecules with diverse biological activities. This compound serves as a key intermediate in the development of pharmaceuticals, including potential treatments for bacterial infections and certain cancers, as well as in the formulation of fungicides and herbicides.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring reproducibility, safety, and the successful synthesis of target compounds.

This technical guide provides a detailed overview of the known physical properties of this compound, alongside field-proven methodologies for their determination and characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO₂S | [1][2] |

| Molecular Weight | 191.64 g/mol | [1][2] |

| Appearance | White needles | [1] |

| Melting Point | 84-92 °C | [1] |

| Boiling Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Data not readily available in common solvents | |

| CAS Number | 41731-52-6 | [1][2] |

Note on Data Gaps: While the melting point is well-documented, experimental data for the boiling point, density, and specific solubility of this compound are not widely reported in the available literature. The compound's solid nature and relatively high melting point suggest that its boiling point may be high and potentially accompanied by decomposition under atmospheric pressure.

Experimental Determination of Physical Properties

The following section outlines detailed, step-by-step methodologies for the determination of key physical properties of this compound and related organic solids. These protocols are designed to be self-validating and reflect standard practices in synthetic chemistry labs.

Workflow for Physical Property Determination

Caption: Workflow for the determination of physical properties of this compound.

Melting Point Determination: A Self-Validating Protocol

The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.

Principle: This protocol utilizes the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Electrothermal IA 9000 series or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for finely grinding crystals)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Use a spatula to carefully pack a small amount of the powdered sample into the open end of a capillary tube.

-

Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Calibration and Measurement:

-

Before measuring the sample, it is best practice to calibrate the melting point apparatus with a standard of known melting point (e.g., benzoic acid). This ensures the accuracy of the instrument.

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (based on the literature value of 84-92 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation of the melting process.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

-

Data Interpretation and Trustworthiness:

-

A pure sample of this compound should exhibit a sharp melting range, typically within 1-2 °C.

-

The observed melting range should be compared to the literature value. A significant deviation or a broad melting range may suggest impurities, necessitating further purification (e.g., recrystallization).

-

Spectroscopic Characterization: Confirming Molecular Identity

While not strictly physical properties, spectroscopic data are integral to confirming the chemical identity and purity of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the proton on the thiazole ring.

-

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for this compound would include a strong C=O stretch for the ester and characteristic peaks for the C=N and C-S bonds within the thiazole ring.

-

-

Mass Spectrometry (MS):

-

MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

-

Safety and Handling

This compound is associated with several hazards that necessitate careful handling in a laboratory setting.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable synthetic intermediate whose utility is underpinned by its distinct physical and chemical properties. This guide has provided a comprehensive overview of its known characteristics and detailed, field-proven methodologies for their determination. While data for certain physical properties like boiling point and density remain elusive in the current literature, the protocols and information presented herein offer a robust framework for researchers and drug development professionals to handle, characterize, and utilize this compound with confidence and scientific rigor.

References

Ethyl 2-chlorothiazole-4-carboxylate CAS number 41731-52-6 information.

An In-Depth Technical Guide to Ethyl 2-chlorothiazole-4-carboxylate (CAS: 41731-52-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, bearing the CAS Number 41731-52-6, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structure, featuring a reactive chlorinated thiazole moiety and an ethyl ester functional group, renders it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, robust synthesis methodologies, chemical reactivity, and significant applications. With a particular focus on its role in medicinal chemistry and agrochemical development, this document serves as an essential resource for professionals engaged in chemical research and development, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization.

Introduction: The Strategic Importance of a Versatile Heterocycle

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds, including the antibiotic Penicillin and the antiretroviral Ritonavir.[1][2] this compound (E2CTC) emerges as a strategically important derivative within this class. The presence of a chlorine atom at the C2 position activates the ring for nucleophilic substitution, while the C4-ester group provides a handle for further molecular elaboration. This dual functionality makes E2CTC a highly sought-after intermediate for constructing diverse molecular architectures. Its application spans the development of novel pharmaceuticals targeting bacterial infections and cancer to the synthesis of next-generation fungicides and herbicides in the agrochemical sector.[3] This guide delves into the core scientific principles and practical methodologies associated with this valuable compound.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research. E2CTC is typically a white, crystalline solid, and its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 41731-52-6 | [3][4][5] |

| Molecular Formula | C₆H₆ClNO₂S | [3][4][6] |

| Molecular Weight | 191.64 g/mol | [3][6] |

| Appearance | White needles or crystalline solid | [3] |

| Melting Point | 84-92 °C | [3] |

| Purity | ≥95% - 99% (HPLC) | [3][4][7] |

| SMILES | CCOC(=O)c1csc(Cl)n1 | [4] |

| InChIKey | GILVNZWYCBUGMT-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization

The structural integrity of E2CTC is confirmed through standard spectroscopic techniques. The expected signals provide a unique fingerprint for the molecule.

Table 2: Representative Spectroscopic Data for this compound

| Technique | Key Signals and Interpretation |

| ¹H NMR | δ ~8.1 ppm (s, 1H, thiazole C5-H), δ ~4.4 ppm (q, 2H, -OCH₂CH₃), δ ~1.4 ppm (t, 3H, -OCH₂CH₃). The singlet at ~8.1 ppm is characteristic of the lone proton on the thiazole ring.[8] |

| ¹³C NMR | Signals expected for the ester carbonyl (C=O), the two carbons of the thiazole ring (C2, C4, C5), and the two carbons of the ethyl group (-CH₂CH₃). The C=O signal typically appears around 160-170 ppm. |

| IR (Infrared) | Strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretch of the ester. Bands in the 1600-1450 cm⁻¹ region are indicative of the C=N and C=C bonds within the aromatic thiazole ring. |

| MS (Mass Spec.) | The molecular ion peak [M]+ would show a characteristic isotopic pattern for the presence of one chlorine atom, with peaks at m/z 191 and 193 in an approximate 3:1 ratio.[8] |

Synthesis Methodologies: From Precursor to Product

The most reliable and widely cited method for preparing this compound involves a diazotization-halogenation reaction (a Sandmeyer-type reaction) starting from its amino precursor, Ethyl 2-aminothiazole-4-carboxylate.[8][9] This two-stage approach, encompassing the synthesis of the precursor followed by the final conversion, is a cornerstone of thiazole chemistry.

Stage 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Precursor)

The precursor is readily synthesized via the classic Hantzsch thiazole synthesis, a robust condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant.[2][10][11]

-

Causality: This method is favored for its high yields and operational simplicity. The reaction proceeds via an initial Sₙ2 attack of the sulfur from thiourea on the electrophilic carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[10]

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiourea (1.2 mmol) and ethyl bromopyruvate (1.0 mmol).

-

Solvent Addition: Add ethanol (2 mL) to the flask.

-

Heating: Heat the mixture with stirring at 70°C for 1 hour.[12][13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Pour the cooled reaction mixture into ice-cold water. A precipitate of the product will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry to yield Ethyl 2-aminothiazole-4-carboxylate. The product is often of sufficient purity for the next step.[12][13]

Stage 2: Sandmeyer Reaction for this compound

This stage converts the 2-amino group into the target 2-chloro group.

-

Causality: The reaction mechanism involves the in situ formation of a diazonium salt from the 2-amino group using sodium nitrite under acidic conditions. The low temperature is critical to prevent the unstable diazonium intermediate from decomposing.[8] Cuprous chloride (CuCl) then acts as a catalyst to facilitate the replacement of the diazonium group with a chloride ion, releasing nitrogen gas.

Protocol 2: Synthesis of this compound (CAS 41731-52-6)

-

Initial Suspension: Suspend Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and cuprous chloride (CuCl) (1.35 eq) in concentrated hydrochloric acid.[8]

-

Cooling: Cool the suspension in a salt/ice bath to between -5°C and 0°C. This is a critical step for diazonium salt stability.

-

Diazotization: Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.35 eq). Add this solution dropwise to the cooled suspension over 10-15 minutes, ensuring the temperature remains below 5°C.[8]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm gradually to room temperature while stirring for 1-2 hours. Effervescence (N₂ gas) will be observed.

-

Extraction: Dilute the reaction mixture with water and extract the aqueous phase three times with ethyl acetate.[8]

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Product: The crude this compound can be further purified by column chromatography or recrystallization to achieve high purity.[8]

Synthesis Workflow Visualization

Caption: Overall synthesis workflow for E2CTC.

Chemical Reactivity and Synthetic Utility

The synthetic value of E2CTC lies in the orthogonal reactivity of its two primary functional groups.

-

C2-Chloro Group: This position is electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols, to introduce diverse substituents at the 2-position of the thiazole ring. This is the most common transformation and the primary reason for the compound's utility.

-

C4-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to a primary alcohol. This allows for modifications at the C4 position.

Reactivity Visualization

Caption: Key reactive sites of E2CTC.

Applications in Research and Development

E2CTC is not an end-product but a crucial intermediate. Its derivatives have shown significant potential in several high-value sectors.

-

Pharmaceuticals: It is a foundational component for synthesizing molecules with a broad spectrum of biological activities. The 2-aminothiazole core, readily accessible from E2CTC, is a pharmacophore in compounds investigated for anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][9][14][15] For instance, displacing the C2-chloride with various amines is a common strategy in lead optimization campaigns to explore structure-activity relationships (SAR).

-

Agrochemicals: The chlorinated thiazole moiety is instrumental in designing potent pesticides, particularly fungicides and herbicides.[3] The ability to tune the molecule's properties by modifying the C2 and C4 positions allows for the development of agrochemicals with improved efficacy and targeted pest specificity.

-

Material Science and Fine Chemicals: Beyond life sciences, E2CTC is used to create specialty chemicals, such as polymers and coatings, that require the durability and unique electronic properties imparted by the thiazole ring.[3]

Application Pathways Visualization

Caption: Major application areas for E2CTC derivatives.

Safety, Handling, and Storage

Proper handling of E2CTC is essential to ensure laboratory safety. Based on available safety data, the compound presents several hazards.

GHS Hazard Classification:

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.[16][17]

-

Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust. Wash hands thoroughly after handling.[16][17]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17]

-

For long-term stability, storage at 0-8°C under a nitrogen atmosphere is recommended.[3][4]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a testament to the power of heterocyclic intermediates in chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable, versatile reactivity make it an invaluable tool for chemists. From accelerating drug discovery pipelines to enabling the creation of advanced materials and effective agrochemicals, the strategic application of this compound continues to drive progress across multiple scientific disciplines. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this key synthetic building block.

References

- 1. kuey.net [kuey.net]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. chemimpex.com [chemimpex.com]

- 4. chemscene.com [chemscene.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. ETHYL 2-CHLORO-1,3-THIAZOLE-4-CARBOXYLATE | 41731-52-6 [chemicalbook.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

- 12. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. Ethyl 2-amino-1,3-thiazole-4-carboxylate | 5398-36-7 [chemicalbook.com]

- 14. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. excli.de [excli.de]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Molecular structure and weight of Ethyl 2-chlorothiazole-4-carboxylate.

An In-depth Technical Guide to Ethyl 2-chlorothiazole-4-carboxylate

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic use of versatile building blocks is paramount to accelerating innovation. This compound stands out as one such pivotal intermediate. Its intrinsic chemical reactivity, conferred by the chlorinated thiazole core and the ethyl ester functional group, makes it a highly valuable precursor for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of its molecular characteristics, a robust protocol for its synthesis, and a discussion of its critical applications, designed for researchers and professionals in the chemical sciences. The presence of the thiazole ring, a common motif in biologically active compounds, coupled with the reactive chlorine atom at the 2-position, allows for diverse functionalization, making it an essential tool in the drug discovery process.[1]

Part 1: Molecular Structure and Physicochemical Profile

A precise understanding of a compound's structure and properties is the foundation of its effective application. This compound is identified by the CAS Number 41731-52-6.[1][2][3] Its structure combines a five-membered thiazole ring containing sulfur and nitrogen, a chlorine atom at the C2 position, and an ethyl carboxylate group at the C4 position.

Key Molecular Identifiers

-

IUPAC Name: ethyl 2-chloro-1,3-thiazole-4-carboxylate[2]

-

SMILES String: CCOC(=O)c1csc(Cl)n1

-

InChI Key: GILVNZWYCBUGMT-UHFFFAOYSA-N[2]

Visualizing the Molecular Architecture

The spatial arrangement of atoms dictates the molecule's reactivity and interaction with biological targets. The following diagram illustrates the core structure.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ethyl 2-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Ethyl 2-chlorothiazole-4-carboxylate in Medicinal Chemistry

This compound is a vital heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its thiazole core is a prevalent scaffold in numerous clinically approved drugs, valued for its diverse biological activities.[1] The precise characterization of this molecule is paramount to ensure the integrity and purity of downstream products in the drug development pipeline. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is a fundamental skill for scientists engaged in synthetic chemistry and drug discovery.

Molecular Structure and Spectroscopic Correlation

A thorough interpretation of spectroscopic data begins with a clear understanding of the molecule's structure. This compound possesses a distinct arrangement of atoms and functional groups that give rise to its unique spectral fingerprint.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the ethyl group and the thiazole ring proton.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | Thiazole C5-H |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

Thiazole Proton (C5-H): A singlet appearing at approximately 8.2 ppm is attributed to the proton attached to the C5 position of the thiazole ring. Its downfield chemical shift is a result of the deshielding effects of the electronegative sulfur and nitrogen atoms in the heterocyclic ring and the electron-withdrawing carboxylate group.

-

Ethyl Group Protons: The ethyl group gives rise to a characteristic quartet and triplet pattern. The quartet at around 4.4 ppm corresponds to the methylene protons (-OCH₂CH₃) and is split by the adjacent methyl protons. The triplet at approximately 1.4 ppm is due to the methyl protons (-OCH₂CH₃) and is split by the neighboring methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C=O (Ester) |

| ~150 | C2 (Thiazole, C-Cl) |

| ~145 | C4 (Thiazole) |

| ~125 | C5 (Thiazole) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon: The signal at approximately 161 ppm is assigned to the carbonyl carbon of the ester group. This downfield shift is characteristic of carbonyl carbons.[2][3]

-

Thiazole Ring Carbons: The carbons of the thiazole ring appear in the aromatic region. The C2 carbon, bonded to the electronegative chlorine and nitrogen atoms, is found furthest downfield at around 150 ppm. The C4 and C5 carbons appear at approximately 145 ppm and 125 ppm, respectively.[2]

-

Ethyl Group Carbons: The methylene carbon (-OCH₂CH₃) of the ethyl group is observed at about 62 ppm, while the methyl carbon (-OCH₂CH₃) appears further upfield at around 14 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the ester and the thiazole ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1720-1740 | Strong | C=O Stretch (Ester) |

| ~1500-1600 | Medium | C=N and C=C Stretch (Thiazole ring) |

| ~1200-1300 | Strong | C-O Stretch (Ester) |

| ~700-800 | Medium | C-Cl Stretch |

Interpretation:

-

Carbonyl Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a definitive indicator of the carbonyl (C=O) stretching vibration of the ester functional group.[4]

-

Thiazole Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the thiazole ring typically appear as medium intensity bands in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band between 1200-1300 cm⁻¹ corresponds to the C-O stretching vibration of the ester group.[4]

-

C-Cl Stretch: The carbon-chlorine bond gives rise to a medium intensity band in the fingerprint region, typically between 700-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₆H₆ClNO₂S), the expected monoisotopic mass is approximately 190.98 g/mol .[5]

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~191/193 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| ~163/165 | Loss of C₂H₄ (ethene) from the ethyl group |

| ~146/148 | Loss of C₂H₅O (ethoxy radical) |

| ~118/120 | Loss of COOC₂H₅ (ethoxycarbonyl radical) |

Interpretation:

-

Molecular Ion Peak: The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak. Two peaks will be observed, one for the molecule containing the ³⁵Cl isotope ([M]⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope ([M+2]⁺).

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of ethene from the ethyl group, loss of an ethoxy radical, and loss of the entire ethoxycarbonyl group.

Figure 2. Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

1. Sample Preparation:

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

IR Spectroscopy: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil and place the resulting paste between two salt plates (e.g., NaCl or KBr).

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the specific ionization technique being used (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

2. Data Acquisition:

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

IR Spectroscopy: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For EI, a standard electron energy of 70 eV is typically used. For ESI, optimize the spray voltage and other source parameters to obtain a stable signal.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and professionals in the pharmaceutical and chemical industries, a proficient understanding of these spectroscopic techniques is indispensable for quality control, reaction monitoring, and the confident identification of synthesized compounds. This guide serves as a foundational reference for the interpretation of the spectroscopic data of this important synthetic intermediate.

References

The Multifaceted Therapeutic Potential of Thiazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its aromaticity and ability to engage in hydrogen bonding, allow for diverse interactions with biological targets.[4][5] This versatility has led to the incorporation of the thiazole nucleus into a wide array of clinically approved drugs, spanning indications from infectious diseases to cancer.[1][2][6] This technical guide provides an in-depth exploration of the significant biological activities of thiazole-based compounds, offering insights into their mechanisms of action, methodologies for their evaluation, and future perspectives for drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a broad spectrum of cancer cell lines.[3][4][7] Their antitumor activity is often attributed to their ability to modulate various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[4][8]

Mechanisms of Action

The anticancer effects of thiazole-based compounds are diverse and target multiple facets of cancer biology.[4] A significant number of these derivatives function by inhibiting key enzymes and proteins involved in cancer progression. For instance, the FDA-approved drug Dasatinib, a thiazole-containing compound, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[4] Other thiazole derivatives have been shown to induce apoptosis (programmed cell death), disrupt tubulin polymerization, and inhibit signaling pathways such as NF-κB, mTOR, and PI3K/Akt.[8] Some compounds have also demonstrated the ability to inhibit topoisomerase and histone deacetylase (HDAC), crucial enzymes in DNA replication and gene expression.[8]

Experimental Evaluation of Anticancer Activity

A tiered approach is typically employed to evaluate the anticancer potential of novel thiazole derivatives, progressing from in vitro cellular assays to in vivo animal models.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the thiazole-based compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: This assay's trustworthiness lies in its direct correlation of mitochondrial activity with cell viability. A dose-dependent decrease in absorbance provides a reliable measure of the compound's cytotoxic potential. Including both positive and negative controls ensures the validity of the experimental results.

Workflow for In Vitro Anticancer Evaluation

Caption: Workflow for the in vitro evaluation of anticancer thiazole compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative thiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [9] |

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | [9] |

| Staurosporine (Standard) | HepG2 (Liver) | 8.4 ± 0.51 | [9] |

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Thiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[1][11][12]

Mechanisms of Action

The antimicrobial action of thiazole compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms. Their amphiphilic character allows them to permeate bacterial cell membranes, leading to cytoplasm leakage and cell death.[10] Some derivatives inhibit key enzymes involved in microbial metabolism, such as DNA gyrase, which is crucial for bacterial DNA replication.[11] For instance, sulfathiazole, a well-known thiazole-containing sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[11]

Experimental Evaluation of Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the thiazole compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Causality and Self-Validation: This method provides a quantitative measure of a compound's bacteriostatic or fungistatic activity. The inclusion of a positive control (a known antibiotic like Norfloxacin or Fluconazole) and a negative control (no compound) validates the assay's performance.[11]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of thiazole compounds.

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values of selected thiazole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound 43a | S. aureus | 16.1 | [11] |

| Compound 43a | E. coli | 16.1 | [11] |

| Compound 43b | A. niger | 16.2 | [11] |

| Compound 43c | B. subtilis | 28.8 | [11] |

| Norfloxacin (Standard) | S. aureus | - | [11] |

| Fluconazole (Standard) | A. niger | - | [11] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[13] Thiazole derivatives have demonstrated potent anti-inflammatory properties, primarily by targeting key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][14]

Mechanisms of Action

Many thiazole-based compounds exert their anti-inflammatory effects by inhibiting the COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[14] Some derivatives also inhibit 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes, another class of inflammatory mediators.[13] Additionally, some thiazole compounds have been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS).[15]

Signaling Pathway of Arachidonic Acid Metabolism

Caption: Inhibition of COX and LOX pathways by thiazole derivatives.

Experimental Evaluation of Anti-inflammatory Activity

In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Experimental Protocol:

-

Animal Grouping: Use rats or mice and divide them into control, standard (e.g., Indomethacin), and test groups (treated with the thiazole compound).

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., carrageenan solution) into the sub-plantar region of the hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Causality and Self-Validation: The reduction in paw swelling directly reflects the anti-inflammatory effect of the compound. The use of a standard anti-inflammatory drug provides a benchmark for assessing the potency of the test compound.

Diverse Therapeutic Horizons of Thiazole-Based Compounds

Beyond the aforementioned activities, the therapeutic potential of thiazole derivatives extends to a variety of other disease areas.

-

Antiviral Activity: Thiazole-containing compounds have shown promise against a range of viruses, including influenza, HIV, hepatitis B and C, and coronaviruses.[16][17][18] For example, Ritonavir, an anti-HIV drug, features a thiazole moiety and functions as a protease inhibitor.[2][11]

-

Antidiabetic Activity: Several thiazole derivatives have demonstrated significant antidiabetic properties.[5][19][20] The thiazolidinedione class of drugs, such as Pioglitazone and Rosiglitazone, are well-known for their insulin-sensitizing effects.[5][20][21] Other thiazole compounds have been shown to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion.[5][19]

-

Neuroprotective Activity: Thiazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[22][23] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE) and the modulation of AMPA receptors.[24][25]

-

Cardioprotective Activity: Certain thiazole-based compounds have exhibited cardioprotective effects in preclinical studies.[26][27] These compounds may act by improving cardiac function, reducing oxidative stress, and preventing apoptosis in cardiac cells.[28][29]

Conclusion and Future Directions

The thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The insights provided in this technical guide underscore the importance of this heterocyclic system in modern drug discovery. Future research should focus on the rational design of novel thiazole derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The exploration of hybrid molecules that combine the thiazole nucleus with other pharmacophores may also lead to the development of next-generation therapeutics for a multitude of diseases.

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benchchem.com [benchchem.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptonline.org [rjptonline.org]

- 6. scialert.net [scialert.net]

- 7. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jchemrev.com [jchemrev.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. Bot Verification [rasayanjournal.co.in]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. scispace.com [scispace.com]

- 28. Novel thiazole-pyrazolone hybrids as potent ACE inhibitors and their cardioprotective effect on isoproterenol-induced myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Design and Development of Novel Pyrazole-Thiadiazole Derivatives as NF-ĸB Inhibitor and Cardioprotective Effect against Isoproterenol Induced Myocardial Infarction in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Thiazole Carboxylate Derivatives: From Serendipitous Discovery to Rational Drug Design

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals, this whitepaper navigates the intricate history and discovery of thiazole carboxylate derivatives. From their foundational synthesis to their contemporary applications in medicine, this document provides an in-depth exploration of this critical class of heterocyclic compounds.

Introduction: The Thiazole Ring - A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various molecular interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] This versatile core is found in a multitude of natural products, most notably Vitamin B1 (thiamine), and is a key component in a wide array of FDA-approved drugs, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5] The introduction of a carboxylate group to this esteemed ring system further enhances its potential, providing a crucial handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide delves into the historical milestones and synthetic evolution that have brought thiazole carboxylate derivatives to the forefront of modern drug development.

Foundational Syntheses: The Dawn of Thiazole Chemistry

The journey into the world of thiazoles began in the late 19th century with the pioneering work of Arthur Hantzsch. His eponymous synthesis, first reported in 1887, remains a fundamental and widely utilized method for constructing the thiazole ring.[6][7]

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[6][8] This robust and generally high-yielding reaction provides a direct and versatile route to a wide range of substituted thiazoles.[9] The causality behind this experimental choice lies in the inherent reactivity of the starting materials: the electrophilic carbon of the α-haloketone is susceptible to nucleophilic attack by the sulfur atom of the thioamide.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a multi-step pathway that begins with a nucleophilic substitution, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8][10]

Caption: The Hantzsch Thiazole Synthesis Workflow.

A Self-Validating System: The reliability of the Hantzsch synthesis is underscored by its continued use for over a century. The formation of the stable, aromatic thiazole ring serves as a strong thermodynamic driving force for the reaction, ensuring good yields across a broad range of substrates.[9]

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

While the Hantzsch synthesis provided a general route to thiazoles, the synthesis of 5-aminothiazoles remained a challenge until the work of Alan H. Cook and Sir Ian Heilbron in 1947.[11] Their method, now known as the Cook-Heilbron thiazole synthesis, involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[11][12] This discovery was significant as it opened up access to a previously underexplored area of thiazole chemistry, providing a new class of building blocks for further synthetic elaboration.[11]

Experimental Protocol: A Representative Hantzsch Thiazole Synthesis [8]

The following protocol outlines a typical procedure for the synthesis of a 2-amino-4-phenylthiazole, demonstrating the practical application of the Hantzsch reaction.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate Solution

Procedure:

-

Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.

-

Add methanol (5 mL) and a stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Air dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

The Emergence of Thiazole Carboxylate Derivatives in Drug Discovery

The true potential of the thiazole scaffold in medicine was realized with the discovery of its presence in essential biological molecules and the subsequent development of synthetic drugs. The incorporation of a carboxylate group proved to be a pivotal step in modulating the biological activity and pharmaceutical properties of these compounds.

From Natural Products to Synthetic Analogs

The discovery that the thiazole ring is a key component of thiamine (Vitamin B1) highlighted its biological significance.[2][5] This finding spurred research into the synthesis of thiazole-containing compounds with potential therapeutic applications. Early synthetic drugs like sulfathiazole, an antimicrobial agent, demonstrated the therapeutic potential of this heterocyclic system.[13][14]

Thiazole Carboxylates as Versatile Intermediates

The introduction of a carboxylate group onto the thiazole ring provides a versatile chemical handle for further modification. This allows for the synthesis of a diverse library of compounds with a wide range of biological activities. For instance, thiazole-5-carboxylates are key intermediates in the synthesis of various bioactive molecules.[1][15]

Table 1: Key Milestones in the Development of Thiazole Carboxylate Derivatives

| Year | Milestone | Significance |

| 1887 | Hantzsch reports the first synthesis of a thiazole.[6] | Established the foundational method for thiazole ring formation. |

| 1947 | Cook and Heilbron develop a synthesis for 5-aminothiazoles.[11] | Opened access to a new class of thiazole derivatives. |

| Mid-20th Century | Discovery of thiazole in Vitamin B1 and development of sulfathiazole.[5][13] | Confirmed the biological importance and therapeutic potential of thiazoles. |

| Late 20th Century - Present | Development of numerous thiazole-containing drugs.[3][16] | Thiazole ring becomes a recognized "privileged scaffold" in drug discovery. |

| 2021 | Novel pyrazole carboxylate derivatives containing thiazole are reported as potential fungicides.[17][18] | Demonstrates the ongoing exploration and application of thiazole carboxylates. |

Modern Synthetic Methodologies and Therapeutic Applications

Contemporary research continues to expand the synthetic toolbox for creating thiazole carboxylate derivatives and explore their diverse biological activities. These compounds have found applications in treating a wide range of diseases, from cancer to infectious diseases.

Advanced Synthetic Strategies

Modern organic synthesis has introduced more sophisticated and efficient methods for preparing thiazole carboxylates. These include multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials, and the use of novel catalysts to improve reaction yields and selectivity.[9][19]

A Spectrum of Biological Activity

Thiazole carboxylate derivatives have demonstrated a remarkable breadth of biological activities. They are integral components of drugs with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[4][5][20] The ability to modify the substituents on the thiazole ring and the carboxylate group allows for the fine-tuning of their therapeutic effects.

Caption: Diverse Biological Activities of Thiazole Carboxylates.

Trustworthiness Through Structure-Activity Relationships (SAR):

The development of potent and selective drugs relies on a deep understanding of the relationship between a molecule's structure and its biological activity. For example, in a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives designed based on the structure of the anticancer drug dasatinib, specific substitutions were found to be crucial for their antiproliferative potency.[21] This iterative process of synthesis and biological evaluation is a self-validating system that guides the rational design of new therapeutic agents.

Future Perspectives

The rich history and diverse applications of thiazole carboxylate derivatives underscore their enduring importance in medicinal chemistry. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel biological targets for these versatile compounds. The continued investigation of structure-activity relationships will undoubtedly lead to the discovery of new and improved drugs with the thiazole carboxylate scaffold at their core.

References

- 1. kuey.net [kuey.net]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 12. bissoy.com [bissoy.com]

- 13. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]

- 14. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thiazole synthesis [organic-chemistry.org]

- 20. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-chlorothiazole-4-carboxylate

This guide provides an in-depth overview of the essential safety and handling protocols for Ethyl 2-chlorothiazole-4-carboxylate, a key building block in modern pharmaceutical and agrochemical research.[1] Designed for researchers, scientists, and drug development professionals, this document moves beyond basic safety data sheets to offer a deeper understanding of the chemical's properties and the rationale behind recommended safety procedures. By integrating technical data with practical, field-proven insights, this guide aims to foster a culture of safety and precision in the laboratory.

Understanding the Compound: Physicochemical Properties and Inherent Risks

This compound is a halogenated heterocyclic compound with significant utility in organic synthesis.[1][2] Its reactivity, which makes it a valuable synthetic intermediate, also necessitates careful handling.[1]

Core Chemical Identity and Properties

A clear understanding of the fundamental properties of this compound is the first step toward safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂S | [1][3] |

| Molecular Weight | 191.64 g/mol | [1][3] |

| Appearance | White needles or solid | [1] |

| Melting Point | 84-92 °C | [1] |

| CAS Number | 41731-52-6 | [1][3] |

GHS Hazard Classification and the "Why" Behind It

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with chemical substances. For this compound, the classifications are as follows:

| GHS Classification | Hazard Statement | Mechanistic Rationale |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | While specific toxicological data is limited, related structures suggest potential for gastrointestinal irritation and systemic effects upon ingestion.[4][5] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | The chlorinated thiazole moiety can be reactive towards biological nucleophiles on the skin, leading to irritation.[4][6] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant irritation upon contact with the sensitive tissues of the eye.[4][6] |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | As a fine powder or solid, airborne particles can irritate the mucous membranes of the respiratory system upon inhalation.[4][5] |

Prudent Laboratory Practices: A Proactive Approach to Safety

A proactive and informed approach to laboratory work is paramount when handling this compound. This involves a combination of appropriate engineering controls, personal protective equipment, and mindful handling techniques.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] This is crucial to minimize the inhalation of any dust or aerosols.[8]

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where the compound is being handled.[9]

Personal Protective Equipment (PPE): Essential Barriers to Exposure

The selection and proper use of PPE are non-negotiable.

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[9][10]

-

Skin Protection: Impervious gloves (e.g., nitrile) should be worn at all times.[9] A lab coat or other protective clothing is also required to prevent skin contact.[7]

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator should be used.[9]

Workflow for Safe Handling and Dispensing

The following workflow is designed to minimize exposure and prevent contamination.

Caption: A logical workflow for the safe handling and dispensing of this compound.

Chemical Stability, Storage, and Incompatibilities: Ensuring Compound Integrity

The stability of this compound is a key factor in its safe storage and use.

Recommended Storage Conditions

-

Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 0-8 °C.[1] This temperature range is likely recommended to minimize the potential for slow degradation over time, which can be accelerated at ambient temperatures.

-

Atmosphere: Protect from moisture.[11]

Incompatible Materials and Hazardous Reactions

To prevent hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: These can react exothermically with the thiazole ring.[4]

-

Strong Acids and Bases: These can promote hydrolysis of the ester functional group or other reactions with the thiazole ring.[4]

Thermal Decomposition

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)[4]

-

Nitrogen oxides (NOx)[4]

-

Sulfur oxides (SOx)[4]

-

Hydrogen chloride gas (HCl)[4]

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is crucial for mitigating the impact of any laboratory incident.

First Aid Measures

The following first aid measures should be taken in the event of exposure:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water and soap.[7] Remove contaminated clothing and wash it before reuse.[7] If irritation occurs, seek medical advice.[7]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and give a glass of water to drink.[7] Never give anything by mouth to an unconscious person.[13] Call a poison control center or doctor for treatment advice.[12]

Accidental Release Measures

In the event of a spill, follow these steps:

Caption: A stepwise plan for responding to an accidental release of this compound.

Disposal Considerations: Responsible Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

-

Unused Product: Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations.[14] Do not allow it to enter the sewage system.[14]

-

Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible and informed handling of this compound is not merely a matter of compliance but a cornerstone of scientific integrity and personal safety. By understanding the inherent properties of this compound and adhering to the guidelines outlined in this technical guide, researchers can confidently and safely utilize this valuable molecule to advance the frontiers of drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ハロゲン化ヘテロ環化合物 [sigmaaldrich.com]

- 3. This compound | C6H6ClNO2S | CID 13106141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.fr [fishersci.fr]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. georganics.sk [georganics.sk]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. researchgate.net [researchgate.net]

Solubility Characteristics of Ethyl 2-chlorothiazole-4-carboxylate: A Practical Guide for Laboratory Professionals

An In-Depth Technical Guide

Abstract

Ethyl 2-chlorothiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis, valued for its role in creating more complex, biologically active molecules.[1] Understanding its solubility profile in common laboratory solvents is a critical prerequisite for its effective use in reaction design, purification, formulation, and biochemical screening. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We delve into the molecular characteristics governing its solubility, present a framework for predicting its behavior in various solvent classes, and offer detailed, field-proven protocols for accurate experimental determination.

Introduction: The "Why" Behind Solubility Analysis

In any research and development setting, particularly in drug discovery and process chemistry, solvent selection is a decision of paramount importance. The solubility of a reagent like this compound (Molecular Formula: C₆H₆ClNO₂S, Molecular Weight: 191.64 g/mol ) directly impacts reaction kinetics, yield, and purity.[1][2] For instance, achieving a homogeneous solution is often necessary for predictable reaction outcomes, while controlled precipitation by changing solvent systems is a cornerstone of crystallization and purification.

This compound features a moderately polar thiazole ring, a chlorine substituent, and an ethyl ester group.[2] This combination of functional groups suggests a nuanced solubility profile. The ester group can participate in hydrogen bonding as an acceptor, while the overall molecule possesses both polar (ester, thiazole nitrogen and sulfur) and non-polar (ethyl chain, chlorinated ring) regions. Therefore, its solubility is not straightforward and requires empirical investigation. This guide serves as a foundational resource for scientists to systematically characterize this and similar molecules.

Predicting Solubility: A Framework Based on Molecular Structure

The principle of "like dissolves like" provides a robust initial framework for predicting solubility.[3] We can classify common laboratory solvents and anticipate the interaction with our target molecule.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While the ester and thiazole moieties of this compound can interact with these solvents, the overall molecule is not expected to be highly soluble in water due to its significant non-polar character. Solubility is expected to increase in alcohols like ethanol as the alkyl portion of the solvent provides more favorable van der Waals interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating polar molecules. We predict high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are strong universal solvents for many organic compounds. Acetonitrile and acetone are also expected to be effective solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents lack significant polarity. While the ethyl group and the chlorinated ring offer some non-polar character, the polar ester and thiazole groups will likely limit solubility in highly non-polar solvents like hexane. Dichloromethane and toluene, having slightly higher polarity, are expected to be more effective.

Data Summary Table

The following table provides a template for summarizing experimentally determined solubility data. The "Predicted Solubility" is based on the principles discussed above and should be confirmed by empirical testing using the protocols outlined in this guide.

| Solvent | Solvent Type | Dielectric Constant (approx.)¹ | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | Polar Protic | 80.1 | Low | Data to be determined |

| Ethanol | Polar Protic | 24.6 | Moderate to High | Data to be determined |

| Methanol | Polar Protic | 32.7 | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | 21.0 | High | Data to be determined |

| Acetonitrile | Polar Aprotic | 36.6 | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | Very High | Data to be determined |

| Dichloromethane (DCM) | Nonpolar | 9.1 | Moderate to High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | 6.0 | High | Data to be determined |

| Toluene | Nonpolar | 2.4 | Low to Moderate | Data to be determined |

| Hexane | Nonpolar | 1.9 | Very Low | Data to be determined |

| ¹Dielectric constants are from common reference materials.[4] |

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the "shake-flask" or equilibrium solubility method.[5][6] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid solute.

Protocol: Equilibrium Shake-Flask Method

This protocol is designed to provide a robust and reproducible measure of solubility. The core principle is to allow the system to reach equilibrium, ensuring the solvent is truly saturated with the solute.[7][8]

Materials & Equipment:

-

This compound (solid form, high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure solid remains after equilibrium is crucial; typically, 2-10 mg is a good starting point for a 1-2 mL solvent volume.

-

Expert Insight: Adding too much solid can sometimes alter the properties of the solvent medium, while too little may dissolve completely, preventing the determination of a saturation point.[6]

-

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient period to ensure equilibrium is reached.

-

Expert Insight: Equilibrium time can vary significantly, from a few hours to over 48 hours.[8][9] A preliminary time-course experiment (measuring concentration at 12, 24, and 48 hours) is recommended to determine when the dissolved concentration plateaus. For most compounds, 24-48 hours is a safe starting point.

-

-

Phase Separation: After equilibration, remove the undissolved solid. This is a critical step where errors can be introduced. Two common methods are:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid. Carefully pipette a known volume of the clear supernatant for analysis.

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.

-

Trustworthiness Check: To minimize adsorption of the solute onto the filter, it is best practice to discard the first 10-20% of the filtrate.[8]

-

-

Quantification: Prepare a series of dilutions of the clear, saturated supernatant. Analyze these dilutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) against a standard curve prepared from a stock solution of the compound in the same solvent.

-

Calculation: Calculate the concentration of the undiluted supernatant based on the analysis. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature. Express the result in units such as mg/mL or mol/L.

-

Solid Phase Analysis (Self-Validation): After the experiment, recover the excess solid from the vial. Analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to confirm that the compound has not changed its crystalline form or degraded during the experiment. This step is crucial for ensuring the trustworthiness of the data.[8]

Workflow Visualization

The following diagram illustrates the key stages of the equilibrium solubility determination workflow.

Caption: Workflow for Equilibrium Solubility Determination.

Alternative Method: Solubility Determination by Solvent Addition

An alternative, often faster method involves determining the clear point of a suspension by adding a solvent at a constant temperature.[10][11] This is particularly useful for rapid screening or for complex multi-solvent systems.[12]

Protocol: Clear Point Determination by Solvent Addition

-

Preparation: Place a precisely known mass of this compound into a vial.

-

Solvent Titration: At a constant temperature, add the solvent dropwise or via a syringe pump while continuously stirring the suspension.

-

Observation: Observe the suspension carefully. The point at which the last solid particle dissolves is the "clear point."

-